molecular formula C7H5N3O B3254265 Pyrazino[1,2-a]pyrimidin-4-one CAS No. 23443-33-6

Pyrazino[1,2-a]pyrimidin-4-one

Cat. No.: B3254265
CAS No.: 23443-33-6
M. Wt: 147.13 g/mol
InChI Key: XUVWZCRUQIJFKJ-UHFFFAOYSA-N
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Description

Pyrazino[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a fused ring system combining pyrazine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate pyrazine and pyrimidine precursors. One common method includes the reaction of 2-aminopyrazine with β-ketoesters under acidic or basic conditions to form the desired fused ring system .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrazino[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pyrazino[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK inhibitor.

    Pyrido[1,2-a]pyrimidine: Exhibits a range of pharmacological properties, including antiallergic and anti-inflammatory effects.

Uniqueness: Pyrazino[1,2-a]pyrimidin-4-one stands out due to its unique ring structure, which imparts distinct electronic and steric properties. These characteristics make it a versatile scaffold for the development of novel therapeutic agents and other applications.

Properties

IUPAC Name

pyrazino[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-1-2-9-6-5-8-3-4-10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVWZCRUQIJFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299662
Record name 4H-Pyrazino[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-33-6
Record name 4H-Pyrazino[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23443-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazino[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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